molecular formula C8H13NO2 B025996 4-Isobutyl-3-methylisoxazol-5(2H)-one CAS No. 107403-08-7

4-Isobutyl-3-methylisoxazol-5(2H)-one

Cat. No. B025996
M. Wt: 155.19 g/mol
InChI Key: BAQZDKJXDAFYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-3-methylisoxazol-5(2H)-one, also known as IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). It is a heterocyclic compound with the molecular formula C9H14N2O2. The compound is widely used in scientific research as a tool to study the role of cyclic nucleotides in various physiological processes.

Mechanism Of Action

4-Isobutyl-3-methylisoxazol-5(2H)-one inhibits PDEs by binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic AMP and cyclic GMP, which activate various signaling pathways that regulate cellular processes.

Biochemical And Physiological Effects

4-Isobutyl-3-methylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects, including the activation of protein kinase A and protein kinase G, the inhibition of platelet aggregation, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

4-Isobutyl-3-methylisoxazol-5(2H)-one is a widely used tool in scientific research due to its potent inhibitory activity against PDEs. It is relatively easy to synthesize and has a long shelf life. However, one limitation of using 4-Isobutyl-3-methylisoxazol-5(2H)-one is that it can have non-specific effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-Isobutyl-3-methylisoxazol-5(2H)-one, including the development of more specific PDE inhibitors, the identification of new signaling pathways that are regulated by cyclic nucleotides, and the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one as a therapeutic agent for various diseases. Additionally, the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one in combination with other drugs or therapies may lead to synergistic effects that enhance their efficacy.

Synthesis Methods

4-Isobutyl-3-methylisoxazol-5(2H)-one can be synthesized using various methods, including the reaction of isobutylamine and methyl ethyl ketone with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of isobutyraldehyde, methyl ethyl ketone, and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.

Scientific Research Applications

4-Isobutyl-3-methylisoxazol-5(2H)-one has been extensively used in scientific research to study the role of cyclic nucleotides in various physiological processes. It has been shown to increase intracellular levels of cyclic AMP and cyclic GMP by inhibiting their degradation by PDEs. This, in turn, leads to the activation of various signaling pathways that regulate cellular processes such as gene expression, cell proliferation, and differentiation.

properties

CAS RN

107403-08-7

Product Name

4-Isobutyl-3-methylisoxazol-5(2H)-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-5(2)4-7-6(3)9-11-8(7)10/h5,9H,4H2,1-3H3

InChI Key

BAQZDKJXDAFYPB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)ON1)CC(C)C

Canonical SMILES

CC1=C(C(=O)ON1)CC(C)C

synonyms

5(2H)-Isoxazolone,3-methyl-4-(2-methylpropyl)-(9CI)

Origin of Product

United States

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